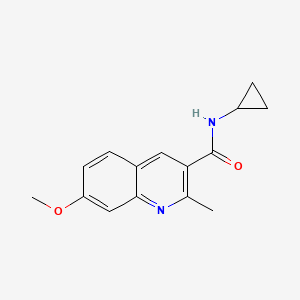![molecular formula C15H21N3O B7461585 N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in recent years. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
作用机制
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide inhibits NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation to target proteins regulates various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide disrupts the cullin-RING E3 ubiquitin ligase (CRL) complex, which is involved in the degradation of various proteins, including those involved in cancer cell survival and proliferation. This leads to the accumulation of CRL substrates, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, lung, and leukemia. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide also inhibits tumor growth in xenograft models of breast, prostate, and lung cancer. In addition, N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is its specificity for NAE, which reduces off-target effects. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has also shown promising results in preclinical studies as a potential anticancer agent. However, one of the limitations of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is its poor solubility, which can affect its bioavailability and efficacy. Moreover, N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has shown toxicity in some animal models, which warrants further investigation.
未来方向
Future research on N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide could focus on improving its solubility and bioavailability to enhance its efficacy. Moreover, the combination of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide with other anticancer agents could be explored to enhance its therapeutic potential. Further studies on the mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide could also provide insights into its potential applications beyond cancer therapy. Finally, the development of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide analogs with improved pharmacokinetic properties could lead to the discovery of novel anticancer agents.
合成方法
The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide involves several steps. The starting material is 4-methylpiperazine, which is reacted with 2-bromo-1-(4-nitrophenyl)ethanone to yield 2-(4-methylpiperazin-1-yl)acetophenone. This intermediate is then reacted with cyclopropanecarbonyl chloride to form N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide. The final product is purified by column chromatography to obtain a white crystalline solid.
科学研究应用
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide can inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide induces cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. Moreover, N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models.
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17-8-10-18(11-9-17)14-5-3-2-4-13(14)16-15(19)12-6-7-12/h2-5,12H,6-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMCEOOWJFKITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
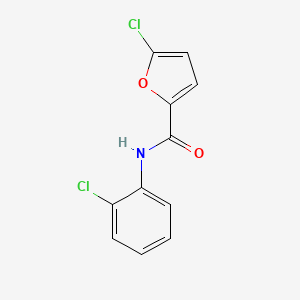
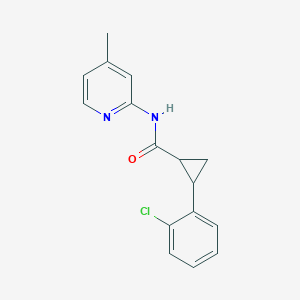
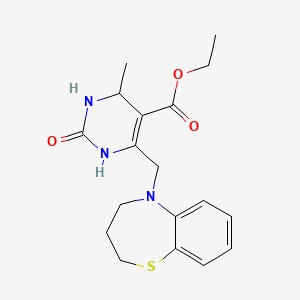
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)

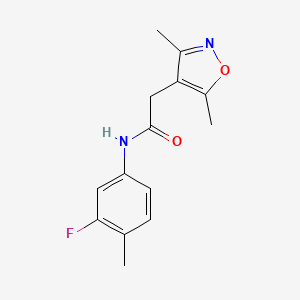
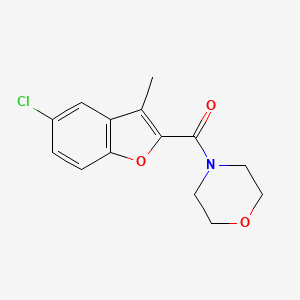
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
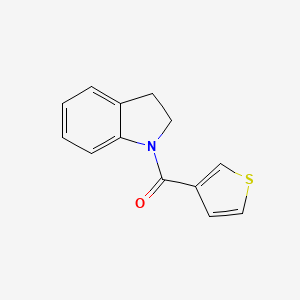
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
